molecular formula C13H19NO2 B11885424 (trans-1-Benzylpyrrolidine-2,5-diyl)dimethanol

(trans-1-Benzylpyrrolidine-2,5-diyl)dimethanol

Cat. No.: B11885424
M. Wt: 221.29 g/mol
InChI Key: KDHJNPHFSBLEMM-STQMWFEESA-N
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Description

(trans-1-Benzylpyrrolidine-2,5-diyl)dimethanol is a chemical compound with the molecular formula C13H19NO2 It is a derivative of pyrrolidine, featuring a benzyl group and two hydroxymethyl groups attached to the pyrrolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (trans-1-Benzylpyrrolidine-2,5-diyl)dimethanol typically involves the reaction of pyrrolidine with benzyl chloride in the presence of a base, followed by the introduction of hydroxymethyl groups. The reaction conditions often include:

    Solvent: Anhydrous ethanol or methanol

    Base: Sodium hydroxide or potassium carbonate

    Temperature: Room temperature to reflux conditions

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving:

    Continuous flow reactors: To ensure consistent reaction conditions

    Purification steps: Such as recrystallization or chromatography to achieve high purity

Chemical Reactions Analysis

Types of Reactions

(trans-1-Benzylpyrrolidine-2,5-diyl)dimethanol undergoes various chemical reactions, including:

    Oxidation: Can be oxidized to form corresponding aldehydes or carboxylic acids

    Reduction: Can be reduced to form amines or alcohols

    Substitution: Can undergo nucleophilic substitution reactions

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents

    Substitution: Alkyl halides or acyl chlorides in the presence of a base

Major Products Formed

    Oxidation: Benzylpyrrolidine-2,5-dicarboxylic acid

    Reduction: Benzylpyrrolidine-2,5-dimethylamine

    Substitution: Benzylpyrrolidine-2,5-diyl diacetate

Scientific Research Applications

(trans-1-Benzylpyrrolidine-2,5-diyl)dimethanol has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules

    Biology: Investigated for its potential as a biochemical probe

    Medicine: Explored for its potential therapeutic properties

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of (trans-1-Benzylpyrrolidine-2,5-diyl)dimethanol involves its interaction with specific molecular targets. The hydroxymethyl groups can form hydrogen bonds with biological molecules, influencing their activity. The benzyl group may interact with hydrophobic pockets in proteins, affecting their function.

Comparison with Similar Compounds

Similar Compounds

  • (trans-1-Benzylpyrrolidine-2,5-diyl)dimethylamine
  • (trans-1-Benzylpyrrolidine-2,5-diyl)diacetate
  • (trans-1-Benzylpyrrolidine-2,5-diyl)diethylamine

Uniqueness

(trans-1-Benzylpyrrolidine-2,5-diyl)dimethanol is unique due to its specific combination of functional groups, which confer distinct chemical and physical properties

Properties

Molecular Formula

C13H19NO2

Molecular Weight

221.29 g/mol

IUPAC Name

[(2S,5S)-1-benzyl-5-(hydroxymethyl)pyrrolidin-2-yl]methanol

InChI

InChI=1S/C13H19NO2/c15-9-12-6-7-13(10-16)14(12)8-11-4-2-1-3-5-11/h1-5,12-13,15-16H,6-10H2/t12-,13-/m0/s1

InChI Key

KDHJNPHFSBLEMM-STQMWFEESA-N

Isomeric SMILES

C1C[C@H](N([C@@H]1CO)CC2=CC=CC=C2)CO

Canonical SMILES

C1CC(N(C1CO)CC2=CC=CC=C2)CO

Origin of Product

United States

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